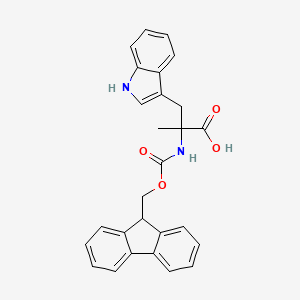
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate
Übersicht
Beschreibung
“Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate” is a chemical compound that belongs to the group of alkylating agents . It is a sodium salt and has a strong alkylation activity towards alkanes and alkenes, acting as an efficient nucleophile . It also has the ability to form esters with organic acids .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of sodium carbonate present in the compound with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H21NO4 . Its molecular weight is 243.3 g/mol .
Chemical Reactions Analysis
The sodium carbonate present in “this compound” reacts with an acid ethyl ester, such as acetic acid or chloroacetate, to give an esterification product .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 243.3 g/mol .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate and its analogues have shown promise in cancer research, particularly in overcoming drug resistance in cancer cells. One study outlined the structure-activity relationship of these compounds, demonstrating their ability to mitigate drug resistance and synergize with various cancer therapies. The compound ethyl 2-amino-6-(3',5'-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, derived from this chemical, exhibits low micromolar cytotoxicity against a broad range of hematologic and solid tumor cells. It selectively kills drug-resistant cancer cells, suggesting potential for the treatment of cancers with multiple drug resistances (Das et al., 2009).
Synthesis and Chemical Transformations
This compound has also been explored for its chemical transformations, leading to new synthetic pathways and compounds. For example, its transformation into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates has been reported. Such transformations are valuable for the synthesis of novel compounds with potential biological activities (Albreht et al., 2009).
Photophysical Properties
The photophysical properties of a novel 4-aza-indole derivative of this compound have been investigated, showing reverse solvatochromism behavior depending on solvent polarity. This compound exhibited high quantum yield across all solvents, suggesting applications in bio- or analytical sensors and optoelectronic devices due to its promising labeling capabilities and fluorescence properties (Bozkurt & Doğan, 2018).
Antimicrobial and Antifungal Activities
Derivatives of this compound have been evaluated for antimicrobial and antifungal activities. These studies contribute to the understanding of the compound's potential in developing new antimicrobial agents. For instance, research on the synthesis, characterization, and biological evaluation of related compounds highlights moderate activity against various microorganisms (Kulkarni et al., 2016).
Chemical Synthesis and Medicinal Chemistry
In medicinal chemistry, the compound's derivatives have been synthesized and evaluated as anticancer agents. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were developed and demonstrated strong anticancer activity in vitro, underscoring the significance of structural modifications on biological activities (Rehman et al., 2018).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-3-16-11(14)9-13-7-5-6-10(8-13)12(15)17-4-2/h10H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUITRPKWUQXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCC(C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
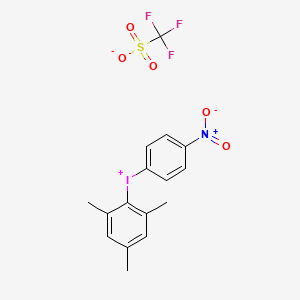
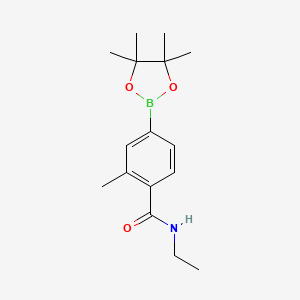
![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)
![1-phenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-phenyl]-1H-benzimidazole](/img/structure/B3084938.png)
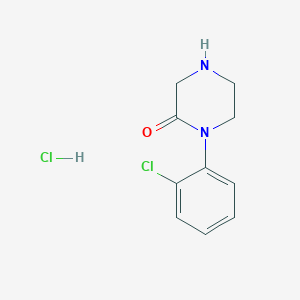

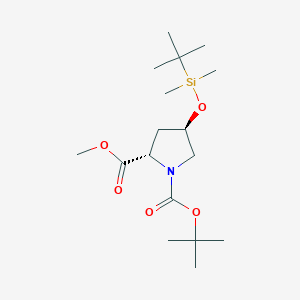
![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)
![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)
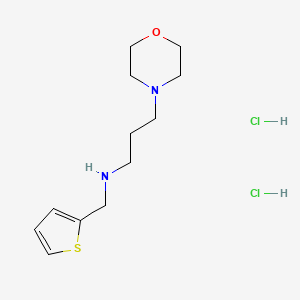
![((2S,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-2-yl)methanol](/img/structure/B3084991.png)

![methyl 2-amino-3-(2-chlorobenzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-5-carboxylate](/img/structure/B3085009.png)
